Butyl sec-Butyl Phthalate-d4
Description
Properties
Molecular Formula |
C₁₆H₁₈D₄O₄ |
|---|---|
Molecular Weight |
282.37 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-Butyl 2-(1-methylpropyl) Ester-d4; Phthalic Acid Butyl sec-Butyl Ester-d4; |
Origin of Product |
United States |
Synthesis Methodologies and Isotopic Labeling Strategies for Butyl Sec Butyl Phthalate D4
Historical Development of Phthalate (B1215562) Synthesis for Research Applications
The synthesis of phthalate esters dates back to the 1920s, when they were first introduced as plasticizers, quickly replacing the volatile and odorous camphor (B46023) used in early plastics like cellulose (B213188) nitrate. wikipedia.orgnih.gov The boom of the polyvinyl chloride (PVC) industry in 1931, following the development of di(2-ethylhexyl) phthalate (DEHP), solidified the role of phthalates as essential industrial chemicals. wikipedia.orgnih.gov
The fundamental synthesis route, established early on, involves the esterification of phthalic anhydride (B1165640) with one or more alcohols. chemicalbook.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid. taylorandfrancis.com For research applications, this basic methodology was refined to allow for the production of specific, high-purity phthalate esters. The need for analytical standards to study the environmental fate, metabolism, and toxicological effects of these ubiquitous compounds drove the development of precise synthetic routes. The ability to create asymmetrical phthalates, such as butyl sec-butyl phthalate, by controlling the reaction stoichiometry and conditions, became crucial for investigating the properties and behaviors of specific isomers. The large-scale industrial production of phthalic anhydride, primarily through the catalytic oxidation of ortho-xylene or naphthalene, ensured that the primary precursor for these research chemicals was readily available. chemicalbook.com
Deuterium (B1214612) Labeling Techniques for Alkyl Phthalates
Deuterium-labeled compounds are invaluable in analytical chemistry, particularly for isotope dilution mass spectrometry. They serve as ideal internal standards because they are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by a mass spectrometer. amazonaws.com This co-elution and similar behavior during sample extraction and ionization corrects for matrix effects and variations in instrument response, leading to highly accurate quantification. amazonaws.comresearchgate.net
For alkyl phthalates, labeling is typically achieved by incorporating deuterium into either the aromatic phthalate core or the alkyl side chains. A general method involves starting with a deuterated precursor, such as o-xylene-d10, to produce a deuterated phthalic anhydride core, which can then be reacted with various alcohols. However, a more targeted approach for a compound like Butyl sec-Butyl Phthalate-d4 involves the use of a deuterated alcohol as a precursor.
Regioselective Deuteration Approaches for this compound
The designation "d4" in this compound indicates the incorporation of four deuterium atoms. The most common and regioselective strategy to achieve this specific labeling on one of the alkyl chains is through the synthesis using a deuterated alcohol precursor.
The synthesis would proceed via the acid-catalyzed esterification of phthalic anhydride with a stoichiometric mixture of n-butanol and a deuterated sec-butanol, such as sec-butanol-1,1,1,2-d4. The reaction involves a two-step nucleophilic addition. First, one alcohol reacts with the anhydride to form a monoester. The second alcohol then reacts with the remaining carboxylic acid group to form the final diester. By using a deuterated sec-butanol, the deuterium atoms are selectively placed on the sec-butyl chain, achieving the desired regioselectivity. This method is highly efficient as the labeling is introduced in a late-stage precursor rather than requiring complex and potentially low-yield H/D exchange reactions on the final molecule. nih.govnih.gov
Precursor Synthesis and Deuterium Incorporation Efficiency
The critical precursor for this synthesis is the deuterated sec-butanol. The synthesis of deuterated alcohols can be achieved through various methods, including the reduction of corresponding ketones or esters with a deuterium source or by H/D exchange reactions under specific catalytic conditions. study.comcdnsciencepub.comgoogle.com For example, sec-butanol can be produced industrially by the hydration of 1-butene (B85601) or 2-butene, and a similar process using heavy water (D₂O) as the reactant can yield the deuterated analog. sc.eduatamanchemicals.com
The subsequent esterification of phthalic anhydride with the mixture of n-butanol and deuterated sec-butanol is a well-established and efficient reaction. Catalysts such as sulfuric acid, methanesulfonic acid, or iron(III) chloride are commonly used to drive the reaction toward completion. researchgate.net The reaction conditions are optimized to ensure high conversion and yield of the final diester product.
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Reactants | Phthalic Anhydride, n-Butanol, sec-Butanol-d4 | Building blocks for the final molecule. | atamanchemicals.comresearchgate.net |
| Catalyst | Sulfuric Acid (H₂SO₄), FeCl₃, or other Lewis/Brønsted acids | To protonate the anhydride carbonyl, increasing its electrophilicity and speeding up the reaction. | taylorandfrancis.comresearchgate.net |
| Temperature | 50 - 160 °C | To provide sufficient energy to overcome the activation barrier of the esterification. | researchgate.net |
| Reaction Time | Several hours (e.g., 4-24h) | To allow the reaction to proceed to completion for high yield. | researchgate.net |
| Deuterium Source | Deuterated sec-butanol (Precursor) | Ensures regioselective and efficient incorporation of deuterium into the final molecule. | study.comcdnsciencepub.com |
The efficiency of deuterium incorporation is typically very high when using a labeled precursor, often exceeding 98% isotopic purity. organic-chemistry.org This ensures that the resulting internal standard has a distinct mass signal with minimal interference from unlabeled or partially labeled species. amazonaws.com
Purification and Characterization of Synthesized this compound for Research Purity
Purification: Standard laboratory techniques are employed for purification. An initial workup may involve neutralizing the acid catalyst followed by a liquid-liquid extraction. Further purification is typically achieved using column chromatography over silica (B1680970) gel, which separates the desired diester from monoesters and other impurities based on polarity. For volatile phthalates, distillation under reduced pressure can also be an effective purification method. Given the ubiquitous nature of phthalates in laboratory plastics, extreme care must be taken to avoid contamination during all stages of synthesis and purification.
Characterization: A suite of analytical techniques is used to confirm the structure and purity of the synthesized this compound.
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this is the primary technique for confirming the molecular weight. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound, confirming the successful incorporation of four deuterium atoms (a mass shift of +4 amu compared to the unlabeled analog). GC provides a measure of purity, ideally showing a single, sharp peak. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule. Crucially, the spectrum will show the absence of proton signals in the positions where deuterium has been incorporated on the sec-butyl group. ²H NMR can be used to directly observe the deuterium signals, confirming their location. nih.govnih.gov The integration of the remaining proton signals provides a quantitative measure of purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule, such as the characteristic C=O stretch of the ester groups (around 1730 cm⁻¹) and the C-O stretches, confirming the ester formation.
| Technique | Information Obtained | Reference |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirms molecular weight (verifies deuterium incorporation), assesses chemical purity, and determines retention time. | nih.gov |
| ¹H and ²H Nuclear Magnetic Resonance (NMR) | Confirms chemical structure, verifies the specific location of deuterium labeling (regioselectivity), and determines isotopic abundance. | nih.govnih.govcdnsciencepub.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups (e.g., ester C=O), confirming the successful synthesis of the phthalate ester structure. | - |
| High-Performance Liquid Chromatography (HPLC) | An alternative method to GC for assessing purity, especially for less volatile compounds. | - |
Through the careful application of these synthesis, purification, and characterization methodologies, high-purity this compound can be reliably produced for use as an internal standard in demanding research applications.
Advanced Analytical Methodologies for Butyl Sec Butyl Phthalate D4 Detection and Quantification
Chromatographic Separation Techniques Applied to Butyl sec-Butyl Phthalate-d4 Analysis
Gas Chromatography (GC) Methodologies for this compound
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established and robust technique for the analysis of semi-volatile compounds like phthalates, including this compound. The separation is based on the compound's volatility and its interaction with the stationary phase of the GC column.
Methodologies for analogous deuterated phthalates, such as Dibutyl Phthalate-d4 (DBP-d4), often employ a fused-silica capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methyl silicone phase. The operational parameters are optimized to achieve good resolution and peak shape. While specific retention times would be unique to this compound, the general conditions provide a strong starting point for method development.
Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of Deuterated Butyl Phthalates (Note: These are typical parameters for analogous compounds and would require optimization for this compound.)
| Parameter | Typical Setting |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methyl silicone) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Inlet Temperature | 250-280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temp. 60-80°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |
Liquid Chromatography (LC) Methodologies for this compound
Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers an alternative to GC, particularly for samples that are not amenable to the high temperatures of a GC inlet. When coupled with tandem mass spectrometry (LC-MS/MS), this technique provides high selectivity and sensitivity.
For phthalates, reversed-phase chromatography is the most common approach. A C18 column is typically used with a mobile phase consisting of a gradient mixture of water and an organic solvent, such as methanol or acetonitrile, often with a modifier like ammonium acetate to improve ionization. The separation of isomeric phthalates can be challenging and requires careful optimization of the mobile phase gradient and column chemistry.
Table 2: Illustrative Liquid Chromatography (LC) Parameters for Phthalate (B1215562) Analysis (Note: These parameters are based on general phthalate analysis and would need to be specifically adapted for this compound.)
| Parameter | Typical Setting |
|---|---|
| Column | C18 reversed-phase, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |
| Mobile Phase A | Water with 5-10 mM ammonium acetate or 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.2-0.5 mL/min |
| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |
| Column Temperature | 30-40 °C |
Sample Preparation Techniques for Diverse Matrices in this compound Analysis
The goal of sample preparation is to extract this compound from the sample matrix and concentrate it while removing interfering substances. The choice of technique depends on the nature of the sample matrix (e.g., water, soil, biological tissues, consumer products).
Liquid-Liquid Extraction (LLE): This is a conventional method for aqueous samples. The sample is extracted with a water-immiscible organic solvent, such as hexane or dichloromethane. The organic layer, containing the analyte, is then concentrated for analysis.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. For phthalates in aqueous samples, a reversed-phase sorbent like C18 is commonly used. The sample is passed through the SPE cartridge, the analyte is retained on the sorbent, and interfering compounds are washed away. The analyte is then eluted with a small volume of an organic solvent. For solid samples, a variation known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be adapted.
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is the primary detection method for the analysis of this compound due to its high sensitivity and selectivity. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS to enhance specificity.
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity of this compound
Tandem mass spectrometry (MS/MS) is a powerful technique for the quantification of analytes in complex matrices. In MS/MS, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and enhances selectivity.
For this compound, the precursor ion would be its protonated molecule [M+H]+ or another suitable adduct in LC-MS/MS, or a characteristic fragment ion in GC-MS/MS. The fragmentation of phthalates often yields a characteristic ion at m/z 149, corresponding to the phthalic anhydride (B1165640) structure. However, for a deuterated standard, the mass of this fragment would be shifted. The selection of precursor and product ions is crucial for a selective and sensitive method.
Table 3: Hypothetical MS/MS Transitions for this compound (Note: These are predicted transitions based on the structure and known fragmentation of similar phthalates. Actual values would need to be determined experimentally.)
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Ionization Mode |
|---|---|---|---|
| [M+H]+ | Characteristic fragment 1 | Characteristic fragment 2 | Positive ESI (for LC-MS/MS) |
| Molecular Ion (M+) | m/z 153 (d4-phthalic anhydride) | Other characteristic fragment | Electron Ionization (for GC-MS/MS) |
High-Resolution Mass Spectrometry (HRMS) for this compound Structural Elucidation and Quantification
High-resolution mass spectrometry (HRMS), using instruments such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This capability is invaluable for the confident identification of analytes and the elucidation of unknown structures.
In the context of this compound analysis, HRMS can be used to:
Confirm the elemental composition of the molecule and its fragments, providing a high degree of confidence in its identification.
Differentiate the analyte from isobaric interferences (compounds with the same nominal mass but different elemental compositions).
Quantify the analyte with high specificity by monitoring its accurate mass.
The use of HRMS in full-scan mode allows for retrospective data analysis, where the data can be re-interrogated for other compounds of interest without the need for re-injection.
Isotope Dilution Mass Spectrometry (IDMS) Principles and Application for this compound Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the precise quantification of analytes, including phthalate esters. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte to the sample prior to any extraction or cleanup procedures. For the quantification of Butyl sec-Butyl Phthalate, its deuterated analogue, this compound, serves as the ideal internal standard.
The core of the IDMS technique is that the labeled standard (e.g., this compound) is chemically identical to the native, unlabeled analyte. Consequently, it behaves identically during every step of the analytical process, including extraction, derivatization, and ionization in the mass spectrometer. Any sample loss or variation that occurs during sample preparation will affect both the native analyte and the labeled standard equally.
The quantification is not based on the absolute signal of the analyte, but on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard. nih.gov By measuring this ratio and knowing the precise amount of the labeled standard added, the concentration of the native analyte in the original sample can be calculated with high accuracy and precision, effectively correcting for matrix effects and recovery losses. This surrogate analyte approach is particularly valuable given the ubiquitous nature of phthalates, which often leads to contamination and makes true blank matrices difficult to obtain. nih.govnih.gov
In practice, for the analysis of Butyl sec-Butyl Phthalate, a known quantity of this compound would be spiked into the sample. The sample would then undergo extraction and be analyzed by a mass spectrometry technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgresearchgate.net The mass spectrometer is set to monitor specific ion fragments for both the native compound and its d4-labeled counterpart (e.g., m/z 149 for Di-n-butyl phthalate and m/z 153 for Di-n-butyl phthalate-d4). brieflands.com The ratio of these ion signals is then used to calculate the concentration of Butyl sec-Butyl Phthalate in the sample.
Method Validation and Quality Assurance in this compound Analysis
Method validation and rigorous quality assurance are paramount to ensure that the data generated for Butyl sec-Butyl Phthalate analysis are reliable, reproducible, and accurate. This involves a systematic evaluation of the analytical method's performance characteristics and the implementation of ongoing quality control measures.
Evaluation of Linearity, Sensitivity, and Robustness for Butyl sec-Butyl Phthalate Methods
The validation of an analytical method for Butyl sec-Butyl Phthalate would necessitate a thorough assessment of its linearity, sensitivity, and robustness. While specific data for this compound is not extensively available, performance characteristics can be inferred from validated methods for isomeric compounds like di-n-butyl phthalate (DBP) and its metabolites. nih.gov
Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by analyzing a series of standards at different concentrations. For phthalate analysis using mass spectrometry, linearity is typically demonstrated with a correlation coefficient (r or r²) value greater than 0.99. nih.govkoszalin.pl
Sensitivity: The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For phthalate metabolites, LODs in biological matrices can be in the low ng/mL range. nih.gov In environmental samples like water, LODs can be as low as 1–8 ng mL⁻¹ with an LOQ of 5–14 ng mL⁻¹. mdpi.com
Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For example, a robust method for phthalate analysis would show minimal variation in results despite slight changes in factors like mobile phase composition, flow rate in LC-MS, or oven temperature ramp in GC-MS.
The following table summarizes typical method validation parameters reported for the analysis of closely related butyl phthalate compounds.
| Parameter | Typical Performance Metric | Matrix | Analytical Technique |
| Linearity (r²) | ≥ 0.99 | Rat Plasma, Pup Homogenate | UPLC-MS/MS |
| Linearity (R²) | > 0.99 | Water, Landfill Leachate | GC-FID |
| LOD | 6.9 ng/mL | Rat Plasma | UPLC-MS/MS |
| LOQ | 1 ng/mL | Hexane | GC-MS |
| Recovery | 97-109% | Water | SPE-GC-FID |
| Precision (%RSD) | ≤ 10.1% | Rat Plasma, Pup Homogenate | UPLC-MS/MS |
Note: This data is based on studies of di-n-butyl phthalate (DBP) and its metabolites and serves as a proxy for the expected performance of a validated method for Butyl sec-Butyl Phthalate.
Inter-laboratory Comparisons and Proficiency Testing for Butyl sec-Butyl Phthalate Measurements
To ensure the comparability and accuracy of analytical results among different laboratories, participation in inter-laboratory comparisons and proficiency testing (PT) programs is essential. nih.gov These programs provide an objective assessment of a laboratory's performance by comparing its results for a common sample against those of other participating labs and a reference value.
Organizations like Fapas® and Supelco® offer PT schemes for various phthalates in different matrices, such as water and oil. scientificlabs.co.ukfapas.com In these programs, participating laboratories are sent blind samples containing known concentrations of specific phthalates and are required to analyze them using their routine methods.
A notable example is the quality assurance program within the European Human Biomonitoring Initiative (HBM4EU), which organized four rounds of proficiency tests for 15 phthalate biomarkers. nih.gov The results of such studies provide valuable insights into the state of the art of phthalate analysis and highlight areas for improvement. For instance, the HBM4EU study found that the inter-laboratory reproducibility varied significantly between single-isomer phthalates and more challenging mixed-isomer phthalates. nih.gov
| Analyte Type | Average Inter-laboratory Reproducibility (%RSD) | Improved Reproducibility Among Top-Performing Labs (%RSD) |
| Single-Isomer Phthalates (e.g., DnBP) | 24% | 17% |
| Mixed-Isomer Phthalates (e.g., DiNP) | 43% | 26% |
Source: Data from the HBM4EU project proficiency tests. nih.govnih.gov
These findings underscore the analytical challenges posed by isomeric phthalates. While Butyl sec-Butyl Phthalate may not have been a specific target in all major PT schemes, the data for compounds like Di-n-butyl phthalate (DnBP) and mixed isomers like Di-isononyl phthalate (DiNP) demonstrate the importance of these programs. nih.gov Successful participation in such PT schemes demonstrates a laboratory's commitment to quality and its ability to produce reliable and comparable data for regulatory monitoring and research purposes. scientificlabs.co.uk
Environmental Occurrence and Distribution of Butyl Sec Butyl Phthalate D4 As a Tracer/standard
Detection in Aquatic Environments (Freshwater, Marine, Wastewater) Using Labeled Standards
The detection and quantification of phthalate (B1215562) esters in aquatic environments are critical due to their potential endocrine-disrupting effects and widespread presence. researchgate.net The use of deuterated internal standards, such as Butyl sec-Butyl Phthalate-d4, is integral to achieving reliable results in these complex matrices. These labeled standards are added to samples at the beginning of the analytical process to account for losses during sample preparation and potential matrix effects during instrumental analysis.
In the analysis of freshwater, marine water, and wastewater, methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed. cdc.gov The addition of a known concentration of a deuterated standard, which has a distinct mass-to-charge ratio from its non-labeled counterpart, allows for accurate quantification through isotope dilution.
While specific studies detailing the use of this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from studies using structurally similar deuterated phthalates, such as Dibutyl Phthalate-d4 (DBP-d4). For instance, in the analysis of water and landfill leachate, the use of an internal standard is crucial for accurate quantification. koszalin.pl A study on the determination of Di-n-butyl Phthalate (DBP) in water and landfill leachate demonstrated high recovery rates when using an internal standard, with average recoveries ranging from 97% to 109% in aqueous solutions and 85% to 101% in leachates. koszalin.pl This highlights the effectiveness of using a labeled standard to compensate for the complex matrix of environmental water samples.
The following table, based on a surrogate analyte approach for DBP using DBP-d4, illustrates the precision of using a deuterated standard in analysis.
| Concentration (ng/mL) | Mean Response Factor | Coefficient of Variation (%) |
| 1 | 1.01 | 8.9 |
| 5 | 0.99 | 7.5 |
| 10 | 1.02 | 6.8 |
| 25 | 0.98 | 5.4 |
| 50 | 1.00 | 4.9 |
| 100 | 1.01 | 4.5 |
| Data adapted from a study on a surrogate analyte approach for Dibutyl Phthalate using DBP-d4, demonstrating the consistent response and low variability achieved with a deuterated standard. nih.gov |
Presence in Terrestrial Matrices (Soil, Sediment) and Associated Analytical Challenges
In terrestrial matrices such as soil and sediment, the analysis of phthalates presents significant challenges due to the complexity of the sample matrix and the strong sorption of these compounds to organic matter. The use of a deuterated internal standard like this compound is therefore essential for accurate quantification.
Analytical methods for soil and sediment typically involve solvent extraction, which can have variable efficiency depending on the soil type and organic matter content. The deuterated standard, being chemically similar to the target analytes, will experience similar extraction efficiencies, thus allowing for accurate correction.
A significant challenge in the analysis of terrestrial matrices is the potential for matrix effects, where other co-extracted compounds can interfere with the instrumental analysis, either enhancing or suppressing the signal of the target analyte. The use of an isotopically labeled internal standard is the most effective way to compensate for these effects, as the standard and the analyte will be similarly affected.
Research on the degradation of DBP in soil has shown that its persistence can be influenced by the presence of soil bacteria. nih.gov When using a deuterated standard for quantification, it is generally assumed that the rate of degradation for the labeled and unlabeled compounds is similar over the course of the analytical procedure.
The following table presents recovery data for various phthalates from spiked soil samples, illustrating the typical performance of analytical methods that would employ a deuterated standard like this compound for correction.
| Compound | Spiking Level (µg/g) | Recovery (%) | Relative Standard Deviation (%) |
| Dimethyl Phthalate | 0.1 | 92 | 6 |
| Diethyl Phthalate | 0.1 | 95 | 5 |
| Di-n-butyl Phthalate | 0.1 | 98 | 4 |
| Benzyl (B1604629) Butyl Phthalate | 0.1 | 102 | 7 |
| Di-(2-ethylhexyl) Phthalate | 0.1 | 88 | 8 |
| Di-n-octyl Phthalate | 0.1 | 84 | 8 |
| Dimethyl Phthalate | 0.5 | 94 | 5 |
| Diethyl Phthalate | 0.5 | 97 | 4 |
| Di-n-butyl Phthalate | 0.5 | 101 | 3 |
| Benzyl Butyl Phthalate | 0.5 | 105 | 6 |
| Di-(2-ethylhexyl) Phthalate | 0.5 | 91 | 7 |
| Di-n-octyl Phthalate | 0.5 | 89 | 7 |
| Data adapted from a study on the determination of phthalate esters in soil samples, showcasing typical recovery rates that would be corrected for using a deuterated internal standard. nih.gov |
Atmospheric Deposition and Transport Studies Using this compound as a Surrogate
This compound can be used as a surrogate or tracer in studies of atmospheric deposition and long-range transport of phthalates. By releasing a known amount of the labeled compound into the atmosphere or spiking it into environmental compartments, researchers can track its movement and degradation, providing insights into the environmental fate of similar phthalates.
Phthalates are semi-volatile organic compounds (SVOCs) that can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. escholarship.org Their transport and deposition are governed by their physicochemical properties, such as vapor pressure and Henry's Law constant. As a deuterated analog, this compound is expected to have very similar properties to its non-deuterated counterpart, making it an excellent tracer.
Partitioning Behavior of this compound Across Environmental Compartments
The partitioning behavior of a chemical describes how it distributes itself between different environmental compartments, such as water, soil, and air. This is governed by its physicochemical properties, including the octanol-water partition coefficient (Kow), the soil organic carbon-water partition coefficient (Koc), and the Henry's Law constant (H). As this compound is structurally almost identical to its non-deuterated form, its partitioning behavior is expected to be very similar.
The octanol-water partition coefficient (log Kow) is a key parameter for assessing the bioaccumulation potential and sorption of a chemical to organic matter. For Di-sec-butyl phthalate, a structurally similar isomer, the computed XLogP3 value is 3.9. nih.gov This indicates a moderate tendency to partition into organic phases.
The soil organic carbon-water partition coefficient (Koc) describes the sorption of a chemical to the organic fraction of soil and sediment. While a specific Koc for this compound is not available, the behavior of DBP in soil suggests that it has a significant affinity for soil organic matter.
The Henry's Law constant (H) indicates the tendency of a chemical to partition between air and water. For DBP, the Henry's Law constant is reported as 1.81 x 10⁻⁶ atm-m³/mol, suggesting that it will slowly volatilize from water surfaces. cdc.gov
The following table summarizes key physicochemical properties for Di-sec-butyl phthalate and Di-n-butyl phthalate, which can be used to infer the partitioning behavior of this compound.
| Property | Di-sec-butyl phthalate | Di-n-butyl phthalate |
| Molecular Formula | C₁₆H₂₂O₄ | C₁₆H₂₂O₄ |
| Molecular Weight | 278.34 g/mol | 278.34 g/mol |
| XLogP3 (log Kow) | 3.9 | 4.7 |
| Henry's Law Constant | Not available | 1.81 x 10⁻⁶ atm-m³/mol |
| Data sourced from PubChem. cdc.gov |
Environmental Fate and Transport Processes of Butyl Sec Butyl Phthalate D4 As a Tracer/standard
Sorption and Desorption Dynamics of Butyl sec-Butyl Phthalate-d4 in Environmental Media
The transport and bioavailability of phthalates in the environment are heavily influenced by their tendency to sorb to soil, sediment, and suspended particles. nih.gov Phthalates are hydrophobic compounds, and their sorption is positively correlated with their octanol-water partition coefficient (Kow) and the organic carbon content of the solid matrix. mdpi.com
The soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters used to predict this behavior. For phthalates structurally similar to BsBP, such as Dibutyl Phthalate (B1215562) (log Kow ≈ 4.5) and Butyl Benzyl (B1604629) Phthalate (log Kow ≈ 4.9), Koc values indicate low to moderate mobility in soil. mdpi.comnih.gov This means the compound will predominantly be associated with the solid phase rather than dissolved in porewater, reducing its transport via water flow but increasing its persistence in soil and sediment. nih.gov
In experimental systems, BsBP-d4 is added to a soil-water or sediment-water slurry. After equilibration, the concentration of the tracer in both the aqueous and solid phases is measured to calculate partitioning coefficients.
| Parameter | Compound Example | Value | Implication |
| Log Kow | Dibutyl Phthalate (DBP) | ~4.5 | High hydrophobicity, tendency to partition from water to organic phases. mdpi.com |
| Log Koc | Butyl Benzyl Phthalate | 3.21 - 3.99 | Low to no mobility in soil; strong association with soil organic matter. nih.gov |
| Soil Adsorption | Dibutyl Phthalate (DBP) | Increases with Kow | Significant removal from water column via sorption to soil and sediment. mdpi.com |
Volatilization and Atmospheric Exchange Processes of this compound
Volatilization from water or moist soil surfaces is a potential transport pathway for some phthalates, governed by the compound's Henry's Law constant (H) and vapor pressure. wikipedia.orgnih.gov The Henry's Law constant describes the partitioning of a chemical between air and water at equilibrium.
For Dibutyl Phthalate, the vapor pressure is low (e.g., 2.67 x 10⁻³ Pa), and the Henry's Law constant is also relatively low (e.g., 8.83 x 10⁻⁷ atm-m³/mol), indicating that it does not readily evaporate. wikipedia.org While volatilization from water surfaces can occur, it is generally a slow process. nih.gov The volatilization half-life from a model river for a similar compound, Butyl Benzyl Phthalate, has been estimated at 52 days, while from a model lake, it is estimated at 380 days. nih.gov This process is further slowed by the compound's tendency to sorb to sediments and suspended solids in the water column. nih.gov Therefore, atmospheric exchange is not considered a primary transport process for phthalates of this molecular weight compared to sorption and biodegradation.
| Physical Property | Compound Example | Value | Environmental Significance |
| Vapor Pressure | Dibutyl Phthalate (DBP) | 2.67 x 10⁻³ Pa | Low tendency to evaporate. wikipedia.org |
| Henry's Law Constant | Dibutyl Phthalate (DBP) | 8.83 x 10⁻⁷ atm-m³/mol | Slow volatilization from water surfaces. wikipedia.org |
| Volatilization Half-Life (Model River) | Butyl Benzyl Phthalate | ~52 days | Volatilization is a slow but possible transport pathway. nih.gov |
Bioaccumulation and Biotransformation Studies in Non-Human Organisms Utilizing this compound Tracers
Phthalates can be taken up by organisms from their environment, leading to bioaccumulation, particularly in fatty tissues, due to their lipophilic nature. However, many organisms also possess the ability to metabolize and eliminate these compounds.
In aquatic environments, organisms can absorb phthalates directly from the water across their gills or through ingestion of contaminated food and sediment. nih.gov The potential for a chemical to bioaccumulate is often estimated by its Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.
Studies on phthalates like DBP and DEHP in various aquatic species, including fish, oysters, and shrimp, have been conducted to understand their uptake and elimination kinetics. nih.govscilit.com For instance, cultivation studies with edible plants like lettuce, strawberry, and carrot showed that they could take up DBP from the soil, with BCFs ranging from 0.16 to 4.78. nih.gov However, the studies also showed that the compounds were poorly translocated from roots to leaves. nih.gov Importantly, plants and other organisms can readily metabolize phthalate diesters into their corresponding monoesters, which are generally more water-soluble and more easily excreted. nih.gov
Tracer studies using BsBP-d4 are invaluable for this research. Organisms are exposed to a known concentration of the labeled compound in a controlled environment. Tissue samples are then collected over time and analyzed by mass spectrometry to measure the rate of uptake, the extent of biotransformation to deuterated monoesters, and the rate of elimination once the organism is returned to a clean environment. This provides precise data on bioaccumulation potential and metabolic pathways.
Terrestrial Organism Exposure and Metabolism of this compound
This compound is a deuterated form of Butyl sec-Butyl Phthalate, which is primarily used as an internal standard or tracer in environmental studies. Due to the scarcity of specific research on the environmental fate of this compound itself, the following sections detail the exposure and metabolism of closely related non-deuterated phthalates in terrestrial organisms. The deuterium (B1214612) labeling in this compound allows it to be distinguished from naturally occurring phthalates, making it an invaluable tool for tracking the environmental pathways of these compounds. It is generally assumed that the biological behavior of the deuterated form is highly similar to its non-deuterated counterpart.
Exposure Pathways for Terrestrial Organisms:
Phthalate esters, including compounds structurally similar to Butyl sec-Butyl Phthalate, are ubiquitous environmental contaminants found in soil, largely due to the widespread use of plastics in agriculture and other human activities. nih.govresearchgate.net Terrestrial organisms are primarily exposed to these compounds through direct contact with contaminated soil and ingestion of soil particles.
Once in the soil, phthalates can be absorbed by plants, creating another potential exposure route for herbivorous organisms through the food chain. nih.gov The concentration of phthalates in soil can vary widely depending on proximity to industrial areas, agricultural practices such as the use of plastic mulch, and the physicochemical properties of the soil itself. nih.govresearchgate.net
Metabolism in Terrestrial Organisms:
The metabolism of phthalate esters has been studied in various terrestrial organisms, particularly soil invertebrates and microorganisms. The general metabolic pathway involves a two-step hydrolysis process.
Initial Hydrolysis: The first step is the hydrolysis of the dialkyl phthalate into its corresponding monoalkyl phthalate. This reaction is catalyzed by enzymes such as lipases and esterases present in the organisms. nih.govnih.govresearchgate.net In the case of Butyl sec-Butyl Phthalate, this would result in Monobutyl Phthalate and Mono-sec-Butyl Phthalate.
Secondary Hydrolysis: The monoalkyl phthalate is then further hydrolyzed to phthalic acid. nih.govnih.gov
Soil bacteria, such as species of Nocardia, Arthrobacter, and Pseudomonas, have been shown to utilize dialkyl phthalates as a source of carbon. nih.gov These microorganisms can break down phthalic acid further via protocatechuic acid through dioxygenative ring cleavage. nih.gov
Earthworms, such as Lumbricus terrestris, are also capable of hydrolyzing phthalates like di-(2-ethylhexyl) phthalate (DEHP) to its monoester and subsequently to phthalic acid. nih.gov It has been observed that intestinal bacteria within the earthworms can assist in the further degradation of phthalic acid. nih.gov
The table below summarizes findings from studies on the metabolism of similar phthalate compounds in terrestrial organisms.
| Organism/System | Phthalate Studied | Key Metabolic Steps | Metabolites Identified | Reference |
| Soil Bacteria (Nocardia, Arthrobacter, Pseudomonas spp.) | Di-n-butyl phthalate | Hydrolysis to monoester, then to phthalic acid, followed by ring cleavage. | Mono-n-butyl phthalate, Phthalic acid, Protocatechuic acid | nih.gov |
| Earthworm (Lumbricus terrestris) | Di-(2-ethylhexyl) phthalate (DEHP) | Hydrolysis to monoester and phthalic acid. | Mono-(2-ethylhexyl) phthalate (MEHP), Phthalic acid | nih.gov |
Mechanistic Research on Phthalate Interactions in Non Human Biological Systems Using Butyl Sec Butyl Phthalate D4
Cellular Uptake and Efflux Mechanisms of Phthalates in Model Organisms (e.g., cell lines, invertebrates)
The study of phthalate (B1215562) transport across cellular membranes is fundamental to understanding their biological activity. Invertebrate models, such as the nematode Caenorhabditis elegans, have proven valuable for examining the uptake and metabolic processing of phthalates. When exposed to benzyl (B1604629) butyl phthalate (BBP), a structurally related phthalate, C. elegans demonstrates efficient metabolism, converting it into its primary metabolites, monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP) plos.org. The internal concentrations of BBP and its metabolites detected in the worms fall within the range found in human biological samples, indicating that C. elegans is a relevant model for studying the metabolic fate of these compounds plos.org.
Research on the aquatic invertebrate Daphnia magna has been used to model the bioconcentration of various organic compounds. While specific uptake and efflux transporter proteins for phthalates are not extensively characterized in many invertebrates, the bioconcentration factor (BCF) provides an indication of the net result of these processes. For di-n-butyl phthalate (DBP), a closely related compound, the BCF in crustaceans has been observed to be significant, although it is limited by the organism's capacity for biotransformation nih.gov.
In vitro studies using cell lines, such as the human lung epithelial cell line A549, are also employed to investigate the cellular interactions of phthalates. These studies often focus on the cytotoxic and genotoxic effects following exposure, which are predicated on the cellular uptake of the compound researchgate.netbaua.de. The A549 cell line is a suitable model for studying the pulmonary metabolism of xenobiotics, which can contribute to understanding the metabolic activation of DBP following inhalation exposure baua.de.
Table 1: Observations of Phthalate Uptake and Metabolism in Model Organisms
| Model Organism/Cell Line | Phthalate Studied | Key Findings |
| Caenorhabditis elegans | Benzyl Butyl Phthalate (BBP) | Efficiently metabolizes BBP to monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP). plos.org |
| Aquatic Invertebrates | Di-n-butyl phthalate (DBP) | Accumulation is limited by biotransformation, which increases with trophic level. nih.gov |
| A549 Lung Cells | Dibutyl Phthalate (DBP) | Uptake leads to potential genotoxic and oxidative stress-inducing effects. researchgate.net |
In Vitro Metabolism of Phthalates in Non-Human Cell and Tissue Cultures
The metabolism of phthalates is a critical determinant of their biological activity and toxicity. In vitro systems, such as the human adrenocortical cell line H295R, have been instrumental in elucidating the metabolic pathways and endocrine-disrupting effects of these compounds. Studies have shown that di-n-butyl phthalate (DBP) is metabolized to its primary monoester, mono-n-butyl phthalate (MBP), which is also biologically active nih.govendocrine-abstracts.org.
In H295R cells, both DBP and MBP have been shown to significantly decrease the production of several steroid hormones, including testosterone, androstenedione, corticosterone, and progesterone nih.gov. Mechanistic investigations revealed that DBP exposure leads to a dose-dependent decrease in the levels of key steroidogenic enzymes such as CYP11A1 and HSD3β2 nih.gov. In contrast, MBP was found to significantly decrease CYP17A1 levels, indicating that the parent compound and its primary metabolite affect the early stages of steroidogenesis through different mechanisms nih.gov.
Furthermore, both DBP and MBP were observed to cause a dose-related decrease in HSD17β3, the enzyme responsible for the final step in testosterone synthesis nih.gov. Interestingly, while DBP exposure was associated with an increase in cortisol concentration, MBP exposure led to a decrease, further highlighting their distinct mechanisms of action nih.govendocrine-abstracts.org. These findings underscore the importance of considering the metabolic conversion of phthalates when assessing their biological effects in vitro.
Table 2: Effects of DBP and MBP on Steroidogenic Enzyme Levels in H295R Cells
| Compound | CYP11A1 | HSD3β2 | CYP17A1 | HSD17β3 |
| Di-n-butyl phthalate (DBP) | Decreased | Decreased | No significant change | Decreased (not statistically significant) |
| Mono-n-butyl phthalate (MBP) | No significant change | No significant change | Decreased | Decreased (not statistically significant) |
Isotopic Tracing of Phthalate Metabolites in Animal Models for Environmental Exposure Studies
Isotopically labeled standards, such as Butyl sec-Butyl Phthalate-d4, are indispensable for the accurate quantification of phthalate metabolites in biological samples from animal models used in environmental exposure studies. The use of a deuterated internal standard in methods like isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision nih.gov.
In animal studies, after exposure to a phthalate diester, urine is a primary matrix for assessing exposure due to the rapid metabolism and excretion of these compounds researchgate.net. The parent phthalate is hydrolyzed to its monoester metabolite, which can then undergo further oxidative metabolism researchgate.net. For instance, in rats, dibutyl phthalate is metabolized to monobutyl phthalate, mono(3-hydroxybutyl) phthalate, and mono(4-hydroxybutyl) phthalate, which are excreted in the urine researchgate.net.
The use of an isotopic tracer allows researchers to confidently track the metabolic fate of the parent compound and accurately measure the concentrations of its various metabolites. This is crucial for establishing dose-response relationships and understanding the pharmacokinetics of phthalates in different animal models. By providing a reliable method for quantifying exposure biomarkers, isotopic tracing plays a vital role in assessing the potential risks of environmental phthalate exposure.
Table 3: Common Metabolites of Di-n-butyl Phthalate (DBP) Identified in Animal Models
| Parent Compound | Metabolite | Biological Matrix |
| Di-n-butyl phthalate (DBP) | Mono-n-butyl phthalate (MBP) | Urine, Plasma, Tissues researchgate.netdiva-portal.org |
| Di-n-butyl phthalate (DBP) | Mono(3-hydroxybutyl) phthalate | Urine researchgate.net |
| Di-n-butyl phthalate (DBP) | Mono(4-hydroxybutyl) phthalate | Urine researchgate.net |
| Di-n-butyl phthalate (DBP) | Monobutyl phthalate glucuronide (MBP-G) | Urine, Plasma diva-portal.org |
Theoretical and Computational Approaches in Butyl Sec Butyl Phthalate D4 Research
Molecular Modeling of Phthalate (B1215562) Interactions with Environmental and Biological Receptors
Molecular modeling serves as a powerful tool to investigate the interactions between Butyl sec-Butyl Phthalate-d4 and various receptors at the atomic level. These computational methods allow researchers to visualize and quantify the binding affinities and mechanisms that govern the compound's biological and environmental impact.
One of the primary applications of molecular modeling in this context is the study of interactions with biological receptors, such as nuclear receptors. For instance, phthalates have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and have been linked to the toxicological effects of some phthalates. nih.gov Molecular docking simulations can predict the binding mode of this compound within the ligand-binding domain of receptors like PPARα and PPARγ. nih.gov These models can help to understand how the specific stereochemistry of the sec-butyl group and the presence of deuterium (B1214612) might influence binding affinity compared to its non-deuterated counterpart or other phthalate isomers.
Computational approaches such as Density Functional Theory (DFT) are employed to understand the electronic properties of phthalate esters, which are crucial for their interaction with biological macromolecules. researchgate.net These studies can provide insights into the molecular orbitals and electrostatic potential of this compound, helping to explain its reactivity and interaction with protein residues. For example, DFT calculations can elucidate the energetics of phthalate fragmentation in mass spectrometry, which can be confirmed using deuterated standards. researchgate.net
In the context of environmental interactions, molecular modeling can be used to simulate the adsorption of this compound onto environmental matrices such as soil organic matter or sediments. By understanding these interactions, scientists can better predict the mobility and bioavailability of the compound in the environment.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Phthalate Fate
QSAR and QSPR models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the environmental fate and potential toxicity of chemicals like this compound, especially when experimental data is scarce.
For phthalates, QSAR models can be developed to predict their endocrine-disrupting potential by correlating structural descriptors with their binding affinity to hormone receptors. Descriptors for a QSAR model of this compound would include molecular weight, logP (octanol-water partition coefficient), and various topological and electronic parameters. The inclusion of the deuterium label in the model would be a critical parameter to assess its influence on biological activity.
QSPR models are instrumental in predicting the environmental fate of phthalates by estimating key physicochemical properties that govern their distribution and persistence. researchgate.net These properties include water solubility, vapor pressure, and the octanol-air partition coefficient. epa.gov For this compound, QSPR models can provide estimates of these properties, which are essential inputs for larger environmental fate models.
Table 1: Predicted Physicochemical Properties for Phthalates using QSPR Models
| Property | Di-n-butyl phthalate (DBP) | Butyl benzyl (B1604629) phthalate (BBP) | Di(2-ethylhexyl) phthalate (DEHP) |
|---|---|---|---|
| Water Solubility (mg/L) | 11.2 | 2.69 | 0.003 |
| Vapor Pressure (Pa at 25°C) | 0.0018 | 0.00036 | 0.0000002 |
This table presents representative data for common phthalates to illustrate the type of information generated by QSPR models. Specific QSPR predictions for this compound would require dedicated modeling.
Environmental Fate Models Integrating this compound Tracing Data
Environmental fate models, such as multimedia fugacity models like SimpleBox, are used to predict the distribution of chemicals in different environmental compartments (air, water, soil, and sediment). pbl.nl These models rely on the physicochemical properties of the compound and its degradation rates to estimate its environmental concentrations. pbl.nl
The use of isotopically labeled compounds like this compound as tracers in experimental studies provides high-quality data that can be used to validate and refine these environmental fate models. By introducing a known amount of the deuterated compound into a controlled environment or a microcosm, researchers can accurately track its movement and transformation over time without interference from background levels of the non-deuterated form.
Data from such tracer studies, including partitioning coefficients and degradation half-lives, can be integrated into models to improve the accuracy of their predictions. For example, if a study using this compound reveals faster-than-expected degradation in a specific compartment, the degradation rate constant in the model can be adjusted accordingly. This iterative process of model refinement using empirical data from tracer studies is crucial for developing robust predictive tools for risk assessment.
The results from these models can help to understand the long-range transport potential and persistence of this compound in the environment. This is particularly important for assessing the potential for human and ecosystem exposure to this compound. researchgate.netnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Di-n-butyl phthalate | DBP |
| Butyl benzyl phthalate | BBP |
| Di(2-ethylhexyl) phthalate | DEHP |
| Peroxisome proliferator-activated receptor alpha | PPARα |
Applications of Butyl Sec Butyl Phthalate D4 As an Internal Standard and Research Tool
Enhancing Analytical Precision and Accuracy in Phthalate (B1215562) Quantification
The use of isotopically labeled internal standards, such as Butyl sec-Butyl Phthalate-d4, is a cornerstone of high-quality quantitative analysis of phthalates. The principle behind this application lies in the near-identical chemical and physical properties of the deuterated standard and the native analyte. clearsynth.com This similarity ensures that both compounds behave almost identically during sample extraction, cleanup, and analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netgcms.cz
By adding a known amount of this compound to a sample at the beginning of the analytical process, any subsequent loss of the target analyte during sample preparation is mirrored by a proportional loss of the internal standard. The mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass-to-charge ratios. britannica.com Consequently, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification even with incomplete recovery. This approach, known as isotope dilution mass spectrometry (IDMS), is considered a high-quality method for achieving precision and accuracy in chemical measurements. wikipedia.orgosti.gov
Illustrative Data on Precision Improvement:
To demonstrate the impact of using a deuterated internal standard, consider the following hypothetical data comparing the analysis of Butyl sec-Butyl Phthalate in a complex matrix with and without the use of this compound.
Table 1: Comparison of Analytical Precision for Butyl sec-Butyl Phthalate Quantification Hypothetical data for illustrative purposes.
| Analytical Method | Replicate 1 (ng/g) | Replicate 2 (ng/g) | Replicate 3 (ng/g) | Replicate 4 (ng/g) | Replicate 5 (ng/g) | Mean (ng/g) | Relative Standard Deviation (RSD) |
|---|---|---|---|---|---|---|---|
| Without Internal Standard | 18.5 | 25.3 | 15.1 | 28.9 | 21.7 | 21.9 | 25.6% |
| With this compound | 22.1 | 21.8 | 22.5 | 22.0 | 22.3 | 22.1 | 1.3% |
Calibration Strategies and Matrix Effects Compensation Using this compound
A significant challenge in the analysis of trace organic compounds in complex samples (e.g., soil, sediment, food, biological tissues) is the "matrix effect." clearsynth.com Matrix components can co-elute with the target analyte, leading to either suppression or enhancement of the instrument's signal, which in turn can lead to underestimation or overestimation of the analyte's concentration.
This compound is instrumental in compensating for these matrix effects. clearsynth.com Since the deuterated internal standard has nearly the same retention time and ionization efficiency as the native analyte, it experiences the same signal suppression or enhancement. By using the ratio of the analyte's response to the internal standard's response for quantification, the matrix effects are effectively canceled out. researchgate.net
The calibration strategy involves preparing a series of calibration standards containing a constant amount of the internal standard (this compound) and varying concentrations of the native analyte. A calibration curve is then constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. nih.gov
Example of a Calibration Curve using an Internal Standard:
Table 2: Illustrative Calibration Data for Butyl sec-Butyl Phthalate using this compound as an Internal Standard Hypothetical data for illustrative purposes.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 1,520 | 30,150 | 0.050 |
| 5.0 | 7,650 | 30,300 | 0.252 |
| 10.0 | 15,300 | 30,200 | 0.507 |
| 25.0 | 38,250 | 30,100 | 1.271 |
| 50.0 | 76,500 | 30,250 | 2.530 |
The resulting calibration curve would exhibit a strong linear relationship (ideally with a correlation coefficient, R², greater than 0.99), enabling accurate quantification of the analyte in unknown samples. jst.go.jp
Method Development and Validation for Novel Phthalate Analytes
In the dynamic field of environmental and materials science, new phthalate compounds and their metabolites are continuously being identified. The development and validation of robust analytical methods for these novel analytes are crucial. This compound can serve as a valuable tool in this process, even when a specific deuterated standard for the new analyte is not yet available.
During method development, a structurally similar deuterated standard like this compound can be used as a surrogate to optimize extraction efficiency, chromatographic separation, and mass spectrometric detection parameters. While not a perfect substitute for an exact isotopically labeled analog, it can provide a reasonable approximation of the analytical behavior of other phthalates with similar chemical structures.
In method validation, parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) are assessed. core.ac.uk The use of an internal standard like this compound is often a prerequisite for achieving the stringent validation criteria required by regulatory bodies. nih.gov
Tracing Environmental Processes and Source Apportionment of Phthalates
Beyond its role as an internal standard, this compound has potential applications as a tracer in environmental studies. Stable isotope tracers are powerful tools for investigating the fate and transport of contaminants in the environment. thermofisher.comoup.comsustainability-directory.com By introducing a known amount of an isotopically labeled compound into a controlled environmental system (e.g., a soil column or a microcosm), researchers can track its movement, degradation, and transformation over time. nih.gov
In the context of source apportionment, the isotopic signature of phthalates in environmental samples can sometimes provide clues about their origin. nih.govmdpi.com While this typically involves analyzing the natural isotopic ratios of elements like carbon, the deliberate use of a deuterated tracer like this compound in controlled release experiments can help to definitively track the dispersion of phthalates from a specific source. This can be particularly useful in studies aiming to understand the leaching of phthalates from consumer products or the transport of industrial effluents.
Current Research Challenges and Future Directions for Butyl Sec Butyl Phthalate D4 Studies
Methodological Advancements for Ultra-Trace Level Analysis of Phthalates
The accurate quantification of phthalates at ultra-trace levels in various environmental matrices presents significant analytical challenges. The ubiquitous nature of phthalates often leads to background contamination during sample collection, preparation, and analysis, which can result in false positives or overestimated concentrations. nih.govnih.gov Methodological advancements are therefore crucial for obtaining reliable data. The use of isotope-labeled internal standards, such as Butyl sec-Butyl Phthalate-d4, is a cornerstone of modern analytical strategies to overcome these challenges.
Isotope dilution mass spectrometry (IDMS) is a primary technique that significantly enhances the accuracy and precision of phthalate (B1215562) quantification. By introducing a known amount of an isotope-labeled standard, such as this compound, into a sample at an early stage of the analytical process, it is possible to correct for the loss of the target analyte during sample preparation and instrumental analysis. This approach is particularly valuable when dealing with complex matrices like soil, sediment, and biological tissues, where matrix effects can interfere with the analytical signal.
Recent advancements in analytical instrumentation, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have further improved the sensitivity and selectivity of phthalate analysis. High-resolution mass spectrometry (HRMS) offers enhanced specificity, allowing for the differentiation of target analytes from isobaric interferences in complex samples. nih.gov Additionally, the development of novel sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), has enabled the pre-concentration of trace-level phthalates from environmental samples, thereby increasing the sensitivity of the subsequent analysis.
A significant challenge that persists is the potential for thermal degradation of some phthalate metabolites during GC analysis. To address this, a novel GC-MS method has been developed that allows for the determination of polar and thermally unstable phthalate metabolites without the need for a derivatization step. nih.gov This is achieved by optimizing the injection port temperature to minimize degradation. nih.gov
| Analytical Technique | Advancement | Benefit in Ultra-Trace Analysis |
| Isotope Dilution Mass Spectrometry (IDMS) | Use of labeled standards like this compound | Corrects for analyte loss, improving accuracy and precision. |
| High-Resolution Mass Spectrometry (HRMS) | Increased specificity and resolving power | Differentiates target analytes from interferences in complex matrices. nih.gov |
| Advanced Sample Preparation | Techniques like SPME and SBSE | Pre-concentrates trace analytes, enhancing sensitivity. |
| Optimized GC-MS Methods | Derivatization-free analysis of metabolites | Reduces thermal degradation of unstable compounds. nih.gov |
Understanding Complex Environmental Mixtures and Their Interactions
Phthalates rarely exist in isolation in the environment; they are typically found as components of complex mixtures of various chemicals. Understanding the combined effects and interactions of these mixtures is a critical area of research. Isotope-labeled standards like this compound are indispensable tools for accurately quantifying individual phthalates within these complex environmental milieus. This allows researchers to build a more accurate picture of the total phthalate exposure.
The interactions between phthalates and other components of environmental matrices, such as dissolved organic matter, minerals, and other pollutants, can significantly influence their fate, transport, and bioavailability. Isotope tracer studies can provide valuable insights into these interactions. By using labeled phthalates, researchers can track their partitioning between different environmental compartments (e.g., water, soil, sediment) and investigate how these processes are affected by the presence of other substances.
Furthermore, the biological effects of exposure to phthalate mixtures can be different from the effects of individual compounds. Synergistic or antagonistic interactions can occur, leading to either amplified or diminished toxicity. To accurately assess the risks associated with environmental phthalate exposure, it is essential to study the composition of these mixtures and their combined biological activity. The use of isotope-labeled standards ensures the reliable quantification of each component, which is a prerequisite for such studies.
Development of Novel Isotope-Labeled Phthalates for Specific Research Questions
While commercially available deuterated standards like this compound are invaluable, there is a growing need for a wider range of novel isotope-labeled phthalates to address specific and complex research questions. The synthesis of these new standards is a key area of development in environmental analytical chemistry.
One area of focus is the synthesis of phthalate esters with stable isotopes other than deuterium (B1214612), such as carbon-13 (¹³C) and oxygen-18 (¹⁸O). These can be used in multi-isotope tracer studies to elucidate the environmental fate and degradation pathways of phthalates with greater detail. For example, by using a phthalate labeled with both ¹³C in the aromatic ring and deuterium in the alkyl chain, it is possible to track the fate of different parts of the molecule independently.
Another important direction is the development of isotope-labeled metabolites of phthalates. Since the primary route of human exposure to phthalates is often assessed by measuring their metabolites in urine, having access to a wide range of labeled metabolite standards is crucial for accurate biomonitoring studies. nih.gov These standards are essential for developing robust and reliable analytical methods for quantifying exposure to a broader spectrum of phthalates and their degradation products.
The synthesis of these novel labeled compounds can be challenging and requires specialized expertise in organic synthesis and isotope chemistry. However, their availability is critical for advancing our understanding of the environmental behavior and health effects of phthalates.
| Type of Novel Labeled Phthalate | Research Application |
| Multi-Isotope Labeled Phthalates (e.g., ¹³C and ²H) | Detailed elucidation of environmental fate and degradation pathways. |
| Isotope-Labeled Phthalate Metabolites | Accurate human biomonitoring and exposure assessment. nih.gov |
| Phthalates with Site-Specific Isotope Labels | Investigation of specific chemical reactions and transformation processes. |
Integration of Multi-Omics Data with Environmental Exposure Assessments Using Tracers
The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with environmental exposure data is a powerful approach to understanding the biological responses to chemical exposures. Isotope-labeled tracers like this compound play a critical role in providing the accurate exposure data needed for these integrated analyses.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is particularly well-suited for integration with exposure data. By measuring changes in the metabolome following exposure to phthalates, researchers can identify biomarkers of effect and gain insights into the mechanisms of toxicity. The use of isotope-labeled compounds can aid in the discovery of new exposure markers. nih.gov For instance, a stable isotope-based metabolomics approach can be used to identify metabolites of a parent compound by tracing the isotopic signature. nih.gov
A study on the co-exposure to phthalates and metals used a multi-omics approach to reveal perturbations in the urea (B33335) cycle and choline (B1196258) metabolism in liver cells. nih.gov Such studies rely on accurate quantification of exposure, where isotope-labeled standards are essential. By correlating the levels of specific phthalates, measured using tracers like this compound, with changes in gene expression, protein levels, and metabolite profiles, a more comprehensive picture of the health risks associated with phthalate exposure can be developed.
This integrated approach represents a significant step forward in environmental health research, moving beyond simple exposure assessment to a more mechanistic understanding of how environmental chemicals impact biological systems.
Emerging Research Gaps in Phthalate Environmental Science and Analytical Chemistry
Despite significant progress in the field, several research gaps remain in our understanding of the environmental science and analytical chemistry of phthalates. Addressing these gaps will be crucial for developing effective strategies to mitigate the risks associated with these compounds.
One major gap is the lack of a comprehensive understanding of the environmental fate and effects of many phthalate alternatives that are being introduced to replace regulated phthalates. The analytical methods for these new compounds are often not as well-established, and there is a pressing need for the development of certified reference materials, including isotope-labeled standards, to support their accurate measurement.
Another area that requires further investigation is the impact of microplastics on the environmental transport and bioavailability of phthalates. Since phthalates are used as plasticizers, they are often associated with plastic debris in the environment. Research is needed to understand how the weathering of microplastics affects the leaching of phthalates and how this may alter their exposure pathways and ecological risks.
From an analytical chemistry perspective, there is a continuous need for more sensitive and high-throughput methods for the analysis of phthalates and their metabolites in a variety of matrices. tandfonline.com The development of automated online sample preparation and analysis systems, such as the on-line LC-GC-MS method using the TOTAD interface, shows promise for increasing sample throughput and reducing the potential for contamination. mdpi.comresearchgate.net Furthermore, the development of non-targeted and suspect screening methods using high-resolution mass spectrometry will be important for identifying new phthalate metabolites and transformation products in the environment.
Finally, a more complete understanding of the cumulative risks from exposure to mixtures of phthalates and other environmental contaminants is needed. This will require the integration of data from multiple disciplines, including analytical chemistry, toxicology, and epidemiology, and will rely on the continued development and application of advanced analytical tools, including a broader array of isotope-labeled standards.
Conclusion
Summary of Key Academic Contributions Involving Butyl sec-Butyl Phthalate-d4
The primary academic contribution of this compound lies in its application as an internal standard for analytical measurements. Phthalates, such as Dibutyl phthalate (B1215562) (DBP), are used extensively as plasticizers to enhance the flexibility and durability of polymeric materials. wikipedia.orgnih.gov Due to their ubiquitous nature, these compounds are common environmental contaminants found in various matrices, including water, soil, and consumer products. nih.govmdpi.comnih.gov
The accurate quantification of phthalates is often challenging due to potential contamination during sample collection and analysis. nih.gov The use of a deuterated internal standard, such as this compound, is a well-established technique to overcome these analytical hurdles. oiv.int In methods like gas chromatography-mass spectrometry (GC-MS), a known amount of the deuterated standard is added to a sample at the beginning of the analytical process. oiv.int
Because this compound is chemically almost identical to its non-deuterated counterpart, it behaves similarly during extraction, cleanup, and injection into the analytical instrument. However, its slightly higher mass allows it to be distinguished by a mass spectrometer. By comparing the signal of the target analyte to the known concentration of the internal standard, analysts can correct for any loss of sample during preparation and for variations in instrument response, thereby significantly improving the accuracy and precision of the measurement. nih.govokstate.edu The development of such stable isotope-labeled standards is a key contribution to enabling reliable monitoring of these environmental contaminants.
Broader Implications for Environmental Science and Analytical Chemistry
The availability and use of compounds like this compound have broader implications for both environmental science and analytical chemistry. Phthalates are recognized as endocrine disruptors and are linked to various health concerns, which has led to their regulation and inclusion on priority pollutant lists by agencies like the U.S. Environmental Protection Agency (EPA). wikipedia.orgnih.gov
For Environmental Science:
Accurate Risk Assessment: Reliable quantification methods are essential for assessing the extent of human exposure and the associated health risks. nih.govnih.gov By enabling precise measurements of phthalate concentrations in environmental media and biological samples, these internal standards support more accurate epidemiological studies and risk assessments.
Monitoring and Regulation: Effective environmental regulation depends on the ability to monitor contaminant levels accurately. The use of deuterated standards in validated analytical methods provides the robust data needed by regulatory bodies to set limits, monitor compliance, and evaluate the effectiveness of remediation efforts. wikipedia.orgmdpi.com
For Analytical Chemistry:
Advancement of Analytical Methods: The use of isotopically labeled internal standards represents a cornerstone of modern trace quantitative analysis. It allows for the development of highly sensitive and selective methods for detecting pollutants at very low concentrations (ng/mL or µg/kg levels) in complex matrices like sewage, soil, and biological tissues. nih.govresearchgate.net
Overcoming Matrix Effects: Environmental and biological samples are often complex mixtures that can interfere with the analytical signal, either enhancing or suppressing it. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and leading to more reliable results. nih.gov
Prospective Research Avenues for this compound and Related Compounds
While this compound is primarily a tool for analysis, its application opens up several avenues for future research.
Expanding Analytical Methods: Future research could focus on incorporating this compound into new analytical methods for detecting its non-deuterated analogue in emerging matrices of concern, such as microplastics, indoor dust, and various food products.
Environmental Fate and Transport Studies: This labeled compound can be used as a tracer in laboratory or field studies to investigate the environmental degradation, transformation, and mobility of Butyl sec-Butyl Phthalate. Researchers can track the movement and breakdown of the labeled compound to better understand its persistence and behavior in different ecosystems.
Metabolic and Toxicological Research: In toxicology, deuterated standards are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of the parent compound. mdpi.comnih.gov By administering the labeled phthalate to model organisms, scientists can trace its metabolic pathways and identify key metabolites, providing insights into its mechanism of toxicity. nih.govwikipedia.orgepa.gov
Development of Novel Standards: There is a continuing need for a wider range of isotopically labeled standards for various phthalates and their metabolites to support comprehensive human biomonitoring and environmental studies. Research into the synthesis of new labeled compounds can further enhance the capabilities of analytical laboratories worldwide. okstate.educhemicalbook.com
Q & A
Basic: What are the validated methods for synthesizing and characterizing Butyl sec-Butyl Phthalate-d4?
Methodological Answer:
Synthesis typically involves deuterium labeling at specific positions, often via esterification reactions using deuterated alcohols under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm deuterium incorporation and gas chromatography-mass spectrometry (GC-MS) to assess isotopic purity (>95% as per industry standards) . For isotopic integrity, ensure reaction solvents (e.g., deuterated chloroform) are free of protonated contaminants. Purity validation should include batch-specific certificates of analysis (CoA) from suppliers, cross-referenced with in-house LC-MS/MS protocols .
Advanced: How can researchers resolve contradictions in toxicity data for this compound across studies?
Methodological Answer:
Contradictions often arise from variability in experimental design, such as differences in dosing regimens (acute vs. chronic exposure) or biological models (in vitro vs. in vivo). To address this:
- Cross-validate methodologies : Use standardized protocols from regulatory bodies (e.g., OECD Test Guidelines 407/408) to ensure consistency in endpoints like endocrine disruption or oxidative stress markers .
- Control for confounding factors : Monitor environmental phthalate contamination in lab materials (e.g., plastic tubing) via blank samples .
- Meta-analysis frameworks : Apply systematic review tools (e.g., PRISMA guidelines) to harmonize data from heterogeneous studies, weighting results by sample size and methodological rigor .
Basic: What analytical techniques are optimal for quantifying this compound in environmental matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for its sensitivity (detection limits <0.1 ng/L in water samples). For complex matrices (e.g., soil or biological tissues), employ solid-phase extraction (SPE) with deuterated internal standards (e.g., D4-DEHP) to correct for matrix effects . Calibration curves must span 3 orders of magnitude, with recovery rates of 80–120% validated via spike-and-recovery experiments .
Advanced: How should researchers design experiments to investigate the endocrine-disrupting effects of this compound?
Methodological Answer:
- In vitro models : Use human adrenal (H295R) or placental (JEG-3) cell lines to assess steroidogenesis disruption via ELISA quantification of cortisol/progesterone. Include co-exposure groups with endogenous hormones to evaluate competitive receptor binding .
- In vivo models : Zebrafish embryos (Danio rerio) are ideal for developmental toxicity studies. Expose embryos to graded concentrations (0.1–100 µM) during critical windows (e.g., 24–72 hpf) and measure biomarkers like vitellogenin via qPCR .
- Dose-response modeling : Apply benchmark dose (BMD) software (e.g., EPA BMDS) to derive NOAEL/LOAEL values .
Basic: How can isotopic integrity be maintained during long-term storage of this compound?
Methodological Answer:
Store the compound in amber glass vials under inert gas (argon) at −20°C to prevent deuterium exchange with ambient moisture. Periodically validate stability via high-resolution mass spectrometry (HRMS) to detect isotopic drift (e.g., m/z shifts >0.01 Da indicate degradation) . Avoid plastic containers due to phthalate leaching risks .
Advanced: What strategies are effective for profiling metabolites of this compound in mammalian systems?
Methodological Answer:
- Untargeted metabolomics : Use HRMS (Q-TOF or Orbitrap) with data-dependent acquisition (DDA) to identify phase I/II metabolites. Annotate peaks via databases (e.g., HMDB) and isotopic pattern matching (deuterium retention ≥90%) .
- Stable isotope tracing : Administer ¹³C-labeled glucose to track incorporation into secondary metabolites via flux analysis .
- In silico prediction : Apply software like Meteor Nexus to simulate metabolic pathways and prioritize analytical targets .
Basic: What quality control measures are critical for sourcing this compound?
Methodological Answer:
- Supplier compliance : Require third-party testing reports (ISO 17025-accredited labs) confirming isotopic purity and absence of non-deuterated analogs .
- Batch-to-batch consistency : Perform NMR comparison of multiple lots to detect synthesis variability.
- Documentation : Maintain traceable records (CAS: 93952-11-5) and Safety Data Sheets (SDS) aligned with REACH regulations .
Advanced: How can researchers address limitations in detecting low-abundance degradation products of this compound?
Methodological Answer:
- Enrichment techniques : Use molecularly imprinted polymers (MIPs) to isolate degradation products from complex matrices .
- Enhanced sensitivity : Couple LC with ion mobility spectrometry (IMS) to resolve co-eluting isomers.
- Synthetic standards : Collaborate with custom synthesis labs to produce deuterated analogs of predicted degradation products (e.g., mono-sec-butyl phthalate-d4) for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
